Tomanil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

8058-14-8 |

|---|---|

Molecular Formula |

C62H75N5O18 |

Molecular Weight |

1178.3 g/mol |

IUPAC Name |

4-butyl-1,2-diphenylpyrazolidine-3,5-dione;1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;(E)-3-(3-hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one |

InChI |

InChI=1S/C29H36O15.C19H20N2O2.C14H19N3O/c1-12-22(33)24(35)26(37)28(42-12)41-11-20-23(34)25(36)27(38)29(44-20)43-14-9-17(32)21(19(10-14)40-3)15(30)6-4-13-5-7-18(39-2)16(31)8-13;1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12/h4-10,12,20,22-29,31-38H,11H2,1-3H3;4-13,17H,2-3,14H2,1H3;5-10,15H,1-4H3/b6-4+;;/t12-,20+,22-,23+,24+,25-,26+,27+,28+,29+;;/m0../s1 |

InChI Key |

SXIJWYFINDDKBP-LTNQXMAHSA-N |

SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)C(=O)C=CC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C |

Isomeric SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)OC)C(=O)/C=C/C4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)C(=O)C=CC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C |

Synonyms |

isopryn - phenybutazone isopryn, phenylbutazone drug combination Tomanil Tomanol |

Origin of Product |

United States |

Foundational & Exploratory

A Synergistic Approach to Musculoskeletal Pain: An In-depth Technical Guide on the Combined Mechanism of Action of Diclofenac and Pridinol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The co-administration of diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID), and pridinol, a centrally-acting muscle relaxant, presents a multimodal therapeutic strategy for the management of musculoskeletal pain, which is frequently characterized by both inflammation and muscle spasms. This combination leverages distinct yet complementary mechanisms of action to provide enhanced analgesia. Diclofenac exerts its effects peripherally by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins that mediate pain and inflammation. Concurrently, pridinol acts on the central nervous system as an anticholinergic agent, attenuating muscle spasms and interrupting the pain-spasm-pain cycle. This dual approach is hypothesized to produce a synergistic or additive analgesic effect, potentially leading to greater efficacy and an improved safety profile through the use of lower doses of each constituent. This technical guide delineates the individual and combined mechanisms of action of diclofenac and pridinol, presents available quantitative data from clinical evaluations, details relevant experimental protocols for preclinical investigation, and provides visual representations of the pertinent biological pathways and experimental workflows.

Core Mechanisms of Action

Diclofenac: Peripheral Anti-inflammatory Action

Diclofenac, a phenylacetic acid derivative, is a well-established NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its primary mechanism of action involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][3]

-

COX Inhibition: COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. By inhibiting both isoforms, diclofenac effectively reduces the production of pro-inflammatory prostaglandins at the site of injury, leading to a decrease in the sensitization of peripheral nociceptors.[1]

-

Other Putative Mechanisms: Research suggests that diclofenac's pharmacological activity may extend beyond COX inhibition.[2] These proposed mechanisms include the inhibition of the lipoxygenase pathway, which would reduce the formation of pro-inflammatory leukotrienes, and the inhibition of phospholipase A2.[2]

Pridinol: Central Muscle Relaxant and Anticholinergic Effects

Pridinol is a centrally-acting muscle relaxant that exerts its effects primarily through its anticholinergic properties.[4] It acts as a muscarinic acetylcholine receptor antagonist in the central and peripheral nervous systems.[4]

-

Central Action: In the central nervous system, pridinol is thought to reduce polysynaptic reflexes that lead to muscle spasms.[4] By blocking muscarinic receptors, it dampens the transmission of nerve impulses that trigger muscle contractions, thereby alleviating muscle hypertonia.

-

Peripheral Action: Peripherally, pridinol's anticholinergic effects contribute to the relaxation of smooth and striated muscle. This action helps to reduce muscle spasms and stiffness associated with musculoskeletal conditions.

The Synergistic Combination: A Dual-Pronged Approach

The combination of diclofenac and pridinol targets two critical components of many musculoskeletal pain states: inflammation and muscle spasm. This dual mechanism is believed to create a synergistic effect that provides more effective pain relief than either agent alone.

The proposed synergistic mechanism involves:

-

Interruption of the Pain-Spasm-Pain Cycle: Inflammation and pain can trigger protective muscle spasms. These spasms, in turn, can cause further pain, creating a self-perpetuating cycle. Diclofenac addresses the inflammatory and pain components, while pridinol directly alleviates the muscle spasms.[4] By targeting both aspects simultaneously, the combination effectively breaks this cycle.

-

Complementary Sites of Action: Diclofenac acts primarily at the peripheral site of injury to reduce inflammation. Pridinol acts centrally on the nervous system to reduce muscle tone. This complementary targeting of both peripheral and central pain pathways is key to the enhanced efficacy of the combination.

Quantitative Data from Clinical Studies

While preclinical quantitative data on the specific combination of diclofenac and pridinol is limited in publicly available literature, clinical studies have demonstrated the efficacy of this combination in various musculoskeletal conditions.

| Study Type | Condition | Treatment | Key Findings | Reference |

| Pilot Study | Acute Cervical-Dorsolumbalgia | Injectable Diclofenac-Pridinol | Pain score (AVS) reduced from a baseline of 7.06 ± 1.79 to 2.22 ± 1.87 post-treatment (p<0.01). | [5] |

| Observational Study | Cervical Brachialgia with Muscular Contracture | Oral Fixed-Dose Diclofenac and Pridinol | 74% of patients showed a good to excellent response to treatment. | [4] |

Experimental Protocols

The following are detailed methodologies for key preclinical experiments used to evaluate the anti-inflammatory and analgesic effects of drug combinations like diclofenac and pridinol.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of a compound or combination.

-

Objective: To evaluate the ability of diclofenac, pridinol, and their combination to reduce acute inflammation.

-

Materials:

-

Male Wistar rats (180-220 g)

-

Diclofenac Sodium

-

Pridinol Mesylate

-

1% (w/v) Carrageenan solution in sterile saline

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Plethysmometer or digital calipers

-

-

Procedure:

-

Animal Acclimatization: Animals are housed for at least one week prior to the experiment with free access to food and water.

-

Grouping: Animals are randomly assigned to control (vehicle), diclofenac alone, pridinol alone, and diclofenac + pridinol combination groups.

-

Drug Administration: The respective drugs or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

-

Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each treatment group in comparison to the vehicle control group.

-

In Vitro Prostaglandin E2 (PGE2) Production Assay

This in vitro assay assesses the ability of a compound to inhibit the production of PGE2, a key inflammatory mediator.

-

Objective: To determine the inhibitory effect of diclofenac, pridinol, and their combination on PGE2 synthesis in a cell-based model.

-

Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages or human synoviocytes)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) for cell stimulation

-

Diclofenac Sodium

-

Pridinol Mesylate

-

PGE2 ELISA kit

-

96-well cell culture plates

-

-

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: Cells are pre-incubated with various concentrations of diclofenac, pridinol, or their combination for 1-2 hours. A vehicle control is included.

-

Cell Stimulation: LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response and subsequent PGE2 production. The cells are then incubated for 24 hours.

-

Sample Collection: The cell culture supernatant is collected.

-

PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of PGE2 inhibition for each treatment group is calculated relative to the LPS-stimulated vehicle control. The half-maximal inhibitory concentration (IC50) for diclofenac can be determined. Analysis of the combination treatment data can assess any potentiation of diclofenac's inhibitory effect by pridinol.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of Action of Diclofenac.

Caption: Central Mechanism of Action of Pridinol.

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of the combination of mexidol and diclofenac sodium on exudative inflammation in rats after ten-day preventive oral administration | Ivanova | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Complexities of Inflammatory Pathways: A Technical Guide to the Synergistic Anti-inflammatory Effects of Phenylbutazone and Diphenhydramine

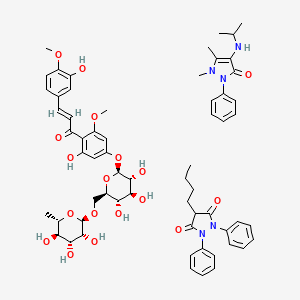

Disclaimer: The brand name "Tomanil" is associated with various pharmaceutical formulations internationally, each with different active ingredients. Common formulations include Diclofenac, a combination of Diclofenac and Pridinol ("this compound Flex"), and a combination of Nimesulide and Paracetamol ("Tromanil Plus"). None of these formulations are ideally suited for an in-depth technical guide focused on synergistic anti-inflammatory mechanisms for a research audience. Therefore, this guide will explore the principles of synergistic anti-inflammatory action using a representative combination of a potent non-steroidal anti-inflammatory drug (NSAID), Phenylbutazone , and a first-generation antihistamine with known anti-inflammatory properties, Diphenhydramine . This combination serves as a scientifically relevant example to discuss the multifaceted approach to modulating inflammatory responses.

Introduction: The Rationale for Combination Therapy in Inflammation

Inflammation is a complex biological response involving a network of cellular and molecular mediators. Key pathways include the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins, and the histamine-mediated pathway, which plays a crucial role in the initial phases of allergic and inflammatory reactions. Targeting a single pathway can be effective, but a multi-pronged approach that simultaneously inhibits multiple key mediators has the potential for synergistic or additive effects, leading to enhanced therapeutic efficacy and potentially lower required doses of individual agents, thereby reducing the risk of adverse effects. This guide delves into the synergistic potential of combining Phenylbutazone, a non-selective COX inhibitor, with Diphenhydramine, a histamine H1 receptor antagonist, as a strategy to achieve a broader-spectrum anti-inflammatory effect.

Core Components and Their Mechanisms of Action

Phenylbutazone: A Non-Steroidal Anti-Inflammatory Drug

Phenylbutazone is a pyrazolone derivative belonging to the non-steroidal anti-inflammatory drug (NSAID) class.[1] Its primary mechanism of action is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] COX-2 is inducibly expressed at sites of inflammation and its inhibition is largely responsible for the anti-inflammatory effects of NSAIDs.[4]

Diphenhydramine: An Antihistamine with Anti-inflammatory Properties

Diphenhydramine is a first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor.[5] By blocking the action of histamine on H1 receptors, it mitigates the classic symptoms of allergic reactions, such as increased vascular permeability and smooth muscle contraction.[6] Beyond its antihistaminic effects, Diphenhydramine has been shown to possess anti-inflammatory properties.[7] This is, in part, due to its ability to modulate the production of pro-inflammatory cytokines.[8]

Synergistic Anti-inflammatory Effects: A Multi-Pathway Approach

The combination of Phenylbutazone and Diphenhydramine offers a compelling model for synergistic anti-inflammatory action by targeting two distinct and pivotal pathways in the inflammatory cascade. While Phenylbutazone reduces the production of prostaglandins, key mediators of pain and inflammation, Diphenhydramine blocks the effects of histamine, a potent initiator of the acute inflammatory response. One study has suggested a synergistic inhibitory activity of NSAIDs combined with anti-histamine/anti-serotonin agents on bronchoconstriction and platelet secretion.[9]

The theoretical basis for this synergy lies in the complementary roles of prostaglandins and histamine in inflammation. Histamine is a primary mediator in the initial, transient phase of acute inflammation, causing vasodilation and increased vascular permeability. Prostaglandins, particularly those derived from COX-2 activity, are involved in the later, sustained phase of inflammation, and also contribute to pain and fever. By inhibiting both pathways, the combination of Phenylbutazone and Diphenhydramine could potentially exert a more potent and comprehensive anti-inflammatory effect than either agent alone.

Quantitative Data on Anti-inflammatory Effects

Table 1: Quantitative Anti-inflammatory Effects of Phenylbutazone

| Parameter | Method | Result | Reference |

| Inhibition of Prostaglandin E2 (PGE2) | Lipopolysaccharide-stimulated whole blood | Prolonged inhibition | [10] |

| Inhibition of Thromboxane B2 (TXB2) | Lipopolysaccharide-stimulated whole blood | Prolonged inhibition | [10] |

| Effect on Synovial Fluid CPII | Lipopolysaccharide-induced synovitis in ponies | Significantly lower at 24 and 168 hours | [11] |

Table 2: Quantitative Anti-inflammatory Effects of Diphenhydramine

| Parameter | Method | Result | Reference |

| Analgesic and Anti-inflammatory Effect | Formaldehyde-induced pain and edema in mice | Significant decrease in licking and planter depth at 1 and 2 mg/kg | [12] |

| Modulation of Pro-inflammatory Cytokines | H1R inverse agonists on bone marrow-derived dendritic cells | Significant inhibition of TNF-α and IL-6 production | [8] |

| Regulation of Th1/Th2 Balance | In vivo allergy models | H1R activation promotes Th1 responses | [13] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of test compounds.[14]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (after 1.5 hours) is primarily sustained by prostaglandins and involves the infiltration of neutrophils.[15]

Methodology:

-

Animal Model: Wistar or Sprague-Dawley rats (150-200 g) are typically used.[16]

-

Grouping: Animals are randomly divided into at least three groups: a control group (vehicle), a positive control group (e.g., indomethacin), and one or more test groups receiving the compound of interest (e.g., Phenylbutazone, Diphenhydramine, or a combination).

-

Administration: The test compound or vehicle is administered, typically orally or intraperitoneally, one hour before the carrageenan injection.[17]

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[18]

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[19]

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[17]

Prostaglandin E2 (PGE2) Immunoassay

This in vitro assay is used to quantify the production of PGE2, a key inflammatory mediator.

Principle: This is a competitive enzyme immunoassay (EIA). PGE2 in a sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on an antibody. The amount of bound enzyme is inversely proportional to the concentration of PGE2 in the sample.

Methodology:

-

Sample Preparation: Samples can include cell culture supernatants, serum, plasma, or urine. For serum and plasma, the addition of a COX inhibitor like indomethacin to the collection tubes is recommended to prevent ex vivo PGE2 synthesis.

-

Standard Curve: A standard curve is generated using known concentrations of PGE2.

-

Assay Procedure: a. Samples and standards are added to the wells of a microplate pre-coated with an anti-PGE2 antibody. b. A fixed amount of PGE2 conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) is added to each well. c. The plate is incubated to allow for competitive binding. d. The wells are washed to remove unbound reagents. e. A substrate solution is added, which reacts with the bound enzyme to produce a colorimetric signal. f. The reaction is stopped, and the absorbance is read using a microplate reader.

-

Data Analysis: The concentration of PGE2 in the samples is determined by interpolating their absorbance values from the standard curve.

Histamine Release Assay

This assay measures the amount of histamine released from mast cells or basophils in response to a stimulus.

Principle: Cells are stimulated with an allergen or other secretagogue, and the amount of histamine released into the supernatant is quantified, typically using an ELISA-based method.[20]

Methodology:

-

Cell Source: The assay can be performed using heparinized whole blood (for basophils) or isolated mast cells.[21]

-

Stimulation: The cells are incubated with the test substance (e.g., an allergen or a compound that induces histamine release). A positive control (e.g., anti-IgE) and a negative control (spontaneous release) are included.[22]

-

Incubation: The mixture is incubated at 37°C for a specified period (e.g., 60 minutes).[22]

-

Separation: The cells are pelleted by centrifugation, and the histamine-containing supernatant is collected.[22]

-

Quantification: The histamine concentration in the supernatant is measured using a histamine-specific ELISA kit.[23]

-

Data Analysis: The percentage of histamine release is calculated by comparing the amount of histamine in the stimulated samples to the total histamine content of the cells (determined by lysing an aliquot of the cells). The spontaneous release is subtracted from the stimulated release values.

Signaling Pathways and Visualization

Cyclooxygenase (COX) Pathway

The COX pathway is a major target for NSAIDs. Phenylbutazone inhibits both COX-1 and COX-2, thereby blocking the synthesis of prostaglandins from arachidonic acid.

Caption: Phenylbutazone inhibits COX-1 and COX-2 enzymes.

Histamine H1 Receptor Signaling Pathway

Diphenhydramine acts as an inverse agonist at the H1 receptor, blocking the downstream signaling cascade that leads to many of the symptoms of inflammation and allergy.

Caption: Diphenhydramine blocks the histamine H1 receptor.

Proposed Synergistic Action

The combination of Phenylbutazone and Diphenhydramine provides a dual blockade of key inflammatory pathways.

Caption: Dual blockade of prostaglandin and histamine pathways.

Conclusion and Future Directions

The concurrent administration of a non-steroidal anti-inflammatory drug like Phenylbutazone and an antihistamine such as Diphenhydramine represents a rational approach to achieving broad-spectrum anti-inflammatory activity. By targeting both the prostaglandin and histamine pathways, this combination has the theoretical potential to offer synergistic effects, leading to improved clinical outcomes. While the concept is sound, further research is warranted to quantitatively assess the synergistic anti-inflammatory effects of this and similar combinations in various preclinical models of inflammation. Such studies would be invaluable in elucidating the full therapeutic potential and informing the clinical application of multi-pathway targeted anti-inflammatory strategies. Future investigations should focus on dose-response studies of the combination versus individual agents and the measurement of a wide array of inflammatory mediators to confirm and quantify the synergistic relationship.

References

- 1. Phenylbutazone: Uses, Side Effects & Dosage [medicinenet.com]

- 2. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 3. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine receptor - Wikipedia [en.wikipedia.org]

- 7. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile. | Semantic Scholar [semanticscholar.org]

- 8. Inhibition of histamine H1 receptor activity modulates proinflammatory cytokine production of dendritic cells through c-Rel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-steroidal anti-inflammatory drugs if combined with anti-histamine and anti-serotonin agents interfere with the bronchial and platelet effects of "platelet-activating factor" (PAF-acether) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Phenylbutazone blood and urine concentrations, pharmacokinetics, and effects on biomarkers of inflammation in horses following intravenous and oral administration of clinical doses. | Semantic Scholar [semanticscholar.org]

- 11. In vivo effects of phenylbutazone on inflammation and cartilage-derived biomarkers in equine joints with acute synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 19. inotiv.com [inotiv.com]

- 20. novamedline.com [novamedline.com]

- 21. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 22. fybreeds.com [fybreeds.com]

- 23. ldn.de [ldn.de]

The Pharmacokinetic Profile of Co-administered Diclofenac and Pridinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Diclofenac exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1][][3][4] Pridinol, an anticholinergic agent, acts on the central nervous system to alleviate muscle spasms.[5][6][7][8] The combination of these two agents is intended to provide synergistic relief from musculoskeletal conditions where both pain and muscle spasm are prominent features. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of each compound and discusses the theoretical basis for potential pharmacokinetic interactions when administered concomitantly.

Pharmacokinetics of Diclofenac

Diclofenac is rapidly and completely absorbed after oral administration, though it undergoes significant first-pass metabolism, resulting in approximately 50-60% of the dose reaching systemic circulation.[9][10][11] It is highly bound to plasma proteins, primarily albumin (>99%).[9][10]

Quantitative Pharmacokinetic Parameters of Diclofenac

The following table summarizes key pharmacokinetic parameters for orally administered diclofenac in healthy adults.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1.0 - 4.5 hours (enteric-coated tablets) | [12][13] |

| Peak Plasma Concentration (Cmax) | 1.4 - 3.0 µg/mL (single oral dose) | [12] |

| Area Under the Curve (AUC) | Proportional to dose (25-150 mg) | [9] |

| Volume of Distribution (V/F) | 1.4 L/kg | [10] |

| Protein Binding | > 99% (primarily to albumin) | [9][10] |

| Elimination Half-life (t½) | 1.1 - 2.3 hours | [10][12] |

| Oral Bioavailability | ~55% | [10] |

| Metabolism | Primarily hepatic via CYP2C9 and CYP3A4 | [14][15] |

| Excretion | ~65% in urine, ~35% in bile (as conjugates) |

Experimental Protocol for Diclofenac Pharmacokinetic Analysis

A representative experimental design for a pharmacokinetic study of diclofenac is as follows:

Study Design: A single-dose, randomized, two-phase crossover study in healthy volunteers.[16]

Procedure:

-

Volunteers are administered a single oral dose of diclofenac (e.g., 50 mg tablet).[16]

-

Blood samples (approximately 5 mL) are collected at predefined intervals: 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, and 14 hours post-administration.[16]

-

Plasma is separated by centrifugation (e.g., 10 minutes at 3500 rpm) and stored at -20°C until analysis.[16]

-

Diclofenac concentrations in plasma are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[16]

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.[11]

Pharmacokinetics of Pridinol

Pridinol is rapidly absorbed following oral administration, reaching peak plasma concentrations within approximately one hour.[5][17][18][19] It is widely distributed throughout the body.[17]

Quantitative Pharmacokinetic Parameters of Pridinol

The table below outlines the pharmacokinetic parameters of pridinol based on a bioequivalence study in healthy subjects who received a single 4 mg oral dose of pridinol mesylate.[5][20]

| Parameter (Geometric Mean) | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.90 - 1.00 hours | [5][20] |

| Peak Plasma Concentration (Cmax) | 27.44 - 29.27 ng/mL | [5][20] |

| Area Under the Curve (AUC0–tlast) | 183.51 - 187.93 h*ng/mL | [5][20] |

| Elimination Half-life (t½) | 18.85 - 19.14 hours | [5][20] |

| Metabolism | Primarily hepatic via CYP2C19 and CYP2B6 | [5][18][21][22] |

| Excretion | Renally as unchanged drug and conjugates | [5][17] |

Experimental Protocol for Pridinol Pharmacokinetic Analysis

A typical experimental protocol for a pharmacokinetic study of pridinol is as follows:

Study Design: A single-center, open-label, randomized, crossover trial in healthy adult subjects.[20]

Procedure:

-

Subjects receive a single oral dose of pridinol mesylate (e.g., 4 mg) under fasting conditions.[20]

-

Blood samples are collected up to 72 hours post-dose.[20]

-

Plasma is obtained by centrifugation and stored at ≤ –20 °C.

-

Pridinol concentrations in plasma are quantified using a validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method.[5][20] The lower and upper limits of quantification for pridinol are typically 0.0500 ng/mL and 50 ng/mL, respectively.[5][7]

-

Pharmacokinetic parameters are determined from the plasma concentration-time profiles.[5]

Potential for Pharmacokinetic Interactions

Direct clinical data on the pharmacokinetic interactions between diclofenac and pridinol are lacking. However, an analysis of their individual metabolic pathways suggests a potential for interaction at the level of cytochrome P450 (CYP) enzymes.

-

Diclofenac Metabolism: Primarily metabolized by CYP2C9 and to a lesser extent by CYP3A4.[14][15][23]

-

Pridinol Metabolism: Primarily metabolized by CYP2C19 and CYP2B6.[5][18][21][22]

Given that diclofenac and pridinol are metabolized by different primary CYP isoforms, significant competitive inhibition at the metabolic level is unlikely. However, the potential for induction or inhibition of these enzymes by either drug cannot be entirely ruled out without specific in vitro and in vivo studies. For instance, if one drug were to inhibit a secondary metabolic pathway of the other, it could lead to altered plasma concentrations.

Visualizations

Mechanism of Action and Metabolic Pathways

The following diagrams illustrate the mechanism of action and metabolic pathways of diclofenac and pridinol.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. What is the mechanism of Diclofenac Diethylamine? [synapse.patsnap.com]

- 4. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Pridinol Mesilate? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pridinol | C20H25NO | CID 4904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DailyMed - DICLOFENAC SODIUM tablet, delayed release [dailymed.nlm.nih.gov]

- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. scilit.com [scilit.com]

- 14. Role of Intestinal Cytochrome P450 Enzymes in Diclofenac-Induced Toxicity in the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. Pridinol Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Effectiveness rehabilitative therapy and Pridinol Mesylate in low back pain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Effectiveness rehabilitative therapy and Pridinol Mesylate in low back pain [frontiersin.org]

- 23. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5-hydroxydiclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Effects of Tomanil's Active Components on Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies investigating the effects of the active pharmaceutical ingredients found in products marketed under the brand name Tomanil, primarily the non-steroidal anti-inflammatory drugs (NSAIDs) Diclofenac and Nimesulide, on key inflammatory pathways. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in the field of anti-inflammatory therapeutics.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action for the NSAID components of this compound, Diclofenac and Nimesulide, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[1][][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[4][5]

Diclofenac inhibits both COX-1 and COX-2.[][3][6] In contrast, Nimesulide is a preferential inhibitor of COX-2.[4][7][8][9][10][11] This selective inhibition by Nimesulide is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[4] The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound | Enzyme | IC50 (µM) | Assay System | Reference |

| Diclofenac | COX-1 | 0.076 | Human Peripheral Monocytes | [12] |

| COX-2 | 0.026 | Human Peripheral Monocytes | [12] | |

| COX-1 | 0.611 | Human Articular Chondrocytes | [12] | |

| COX-2 | 0.63 | Human Articular Chondrocytes | [12] | |

| Nimesulide | COX-1 | > 100 | Ram Seminal Vesicles (Purified) | [13] |

| COX-2 | 0.07 (time-dependent) | Sheep Placenta (Purified) | [13] | |

| COX-1 | No significant effect | Human Whole Blood (in vivo) | [8][14] | |

| COX-2 | Significant inhibition | Human Whole Blood (in vivo) | [8][14] |

Note: IC50 values can vary depending on the experimental conditions, including the enzyme source and assay type.

This assay measures the ability of a compound to inhibit COX-1 and COX-2 activity in a physiologically relevant ex vivo setting.

-

Blood Collection: Whole blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.

-

COX-1 Inhibition (Thromboxane B2 measurement):

-

Aliquots of whole blood are incubated with the test compound (e.g., Diclofenac, Nimesulide) or vehicle control at various concentrations for a specified time (e.g., 1 hour) at 37°C.

-

Blood is allowed to clot for 60 minutes at 37°C to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

-

Serum is separated by centrifugation.

-

TXB2 levels are quantified using a specific enzyme immunoassay (EIA) or ELISA kit. The inhibition of TXB2 production reflects COX-1 activity.

-

-

COX-2 Inhibition (Prostaglandin E2 measurement):

-

Aliquots of whole blood are pre-incubated with the test compound or vehicle control.

-

Inflammation is stimulated by adding lipopolysaccharide (LPS; e.g., 10 µg/mL) to induce COX-2 expression and activity.

-

The blood is incubated for 24 hours at 37°C.

-

Plasma is separated by centrifugation.

-

Prostaglandin E2 (PGE2) levels are quantified using a specific EIA or ELISA kit. The inhibition of LPS-induced PGE2 production reflects COX-2 activity.

-

-

Data Analysis: IC50 values are calculated from the dose-response curves for the inhibition of TXB2 (COX-1) and PGE2 (COX-2).

References

- 1. droracle.ai [droracle.ai]

- 3. drugs.com [drugs.com]

- 4. What is the mechanism of Nimesulide? [synapse.patsnap.com]

- 5. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nimesulide is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is Nimesulide used for? [synapse.patsnap.com]

- 11. Nimesulide: an NSAID that preferentially inhibits COX-2, and has various unique pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Effect of nimesulide action time dependence on selectivity towards prostaglandin G/H synthase/cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective cyclooxygenase-2 inhibition by nimesulide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Tomanil Formulation Effects on Cyclooxygenase Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomanil, a brand name for the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. The formulation of this compound plays a critical role in determining its pharmacokinetic profile, systemic exposure, and consequently, its differential effects on COX-1 and COX-2 isoenzymes. This technical guide provides a comprehensive overview of the impact of various this compound (diclofenac) formulations on COX inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. Understanding these formulation-dependent effects is crucial for optimizing therapeutic strategies, minimizing adverse effects, and guiding the development of novel NSAID delivery systems.

Introduction: this compound and the Cyclooxygenase Pathway

This compound's active pharmaceutical ingredient, diclofenac, is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are central to the arachidonic acid cascade, a critical signaling pathway in inflammation.

-

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. It is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.

The inhibition of COX-2 is responsible for the desired therapeutic effects of this compound, while the concurrent inhibition of COX-1 can lead to undesirable side effects, particularly gastrointestinal complications.[1] Diclofenac has demonstrated a higher selectivity for COX-2 over COX-1 compared to many traditional NSAIDs, with a degree of selectivity comparable to celecoxib.[1][2] However, the clinical manifestation of this selectivity is highly dependent on the drug's formulation and the resulting systemic and local concentrations.

Arachidonic Acid Cascade and Prostaglandin Synthesis

The mechanism of action of this compound (diclofenac) is intrinsically linked to the arachidonic acid cascade. The following diagram illustrates this pathway and the points of intervention by COX inhibitors.

Formulation-Dependent Pharmacokinetics and COX Inhibition

The formulation of this compound significantly influences its absorption, distribution, metabolism, and excretion (ADME), which in turn dictates the concentration of diclofenac at the target sites and its inhibitory effects on COX-1 and COX-2. This compound is available in various formulations, including oral tablets (enteric-coated, sustained-release), suppositories, and topical preparations (gels, patches).

Oral Formulations

Oral formulations of diclofenac are designed for systemic delivery. However, the release characteristics of the tablet can alter the pharmacokinetic profile.

-

Enteric-coated tablets: These are designed to resist the acidic environment of the stomach and dissolve in the more alkaline environment of the small intestine. This delays the onset of action but protects the gastric mucosa from direct irritation. Absorption is essentially complete at approximately 7.5 hours.[3]

-

Sustained-release tablets: These formulations are designed to release diclofenac slowly over an extended period, leading to more stable plasma concentrations. Absorption from sustained-release formulations is 95% complete at 24 hours, suggesting potential absorption from the colon.[3][4]

-

Dispersible tablets: These are formulated to dissolve quickly in water, allowing for more rapid absorption and a faster onset of analgesic effect compared to enteric-coated tablets.[5]

Oral and suppository formulations of diclofenac result in high systemic concentrations that lead to almost complete inhibition of COX-2.[6][7][8] However, these high concentrations also result in significant inhibition of COX-1, with an inhibition rate surpassing the 80% inhibitory concentration (IC80), which explains the increased risk of gastrointestinal adverse events.[6][7][8]

Topical Formulations

Topical formulations of this compound are designed for local drug delivery to the site of pain and inflammation, minimizing systemic exposure. This localized action is intended to reduce the risk of systemic side effects.

Following topical application, diclofenac penetrates the skin and permeates to deeper tissues, including muscle and synovial tissue.[9][10] Studies have shown that the concentration of diclofenac in skeletal muscle can be higher after topical application compared to oral administration.[11][12] Conversely, concentrations in the synovial membrane and fluid are generally lower with topical application than with oral administration.[12]

Crucially, the systemic exposure from topical diclofenac is significantly lower than that from oral formulations.[13] This results in a more favorable COX inhibition profile from a safety perspective. The maximum plasma concentration (Cmax) achieved with transdermal formulations is sufficient to inhibit COX-2 at a rate above the IC80, which is required for analgesic efficacy.[6][7][8] At the same time, the systemic concentration is low enough that COX-1 inhibition remains below the IC80, thereby reducing the risk of systemic side effects like gastrointestinal bleeding.[6][7][8]

Suppository Formulations

Rectal suppositories offer an alternative route of administration, which can be useful in patients who are unable to take oral medications. Absorption from suppositories is essentially complete at about 4.5 hours.[3][4] However, the relative bioavailability can be lower than oral formulations, potentially due to premature expulsion.[3] Similar to oral formulations, suppositories lead to high systemic concentrations of diclofenac, resulting in potent inhibition of both COX-1 and COX-2.[6][8]

Quantitative Data on Diclofenac Formulations and COX Inhibition

The following tables summarize key quantitative data from various studies, comparing different formulations of diclofenac.

Table 1: Pharmacokinetic Parameters of Different Diclofenac Formulations

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability | Reference(s) |

| Oral (Enteric-coated) | 50 mg | 1500 | 2.0-3.0 | 1298 | ~50% | [12] |

| Oral (Sustained-release) | 100 mg | 540 | 4.0-6.0 | 3870 | 90-99% | [3][4] |

| Oral (Dispersible) | 100 mg | 1900 | 0.5-1.0 | 1200 | - | [5] |

| Suppository | 50 mg | 1200 | 1.0-2.0 | 1000 | ~55% | [3][4] |

| Topical Gel (1%) | 4g qid | 15.7 | 10-20 | 149 | Low | [13] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Table 2: In Vitro COX Inhibition Data for Diclofenac

| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Human Whole Blood Assay | 0.44 | 0.015 | 29.3 | [2] |

| Purified Human Enzymes | 5.1 | 0.08 | 63.8 | [1] |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Table 3: COX Inhibition Rates at Cmax for Different Diclofenac Formulations

| Formulation | COX-1 Inhibition at Cmax | COX-2 Inhibition at Cmax | Reference(s) |

| Oral | > IC80 | Almost Complete | [6][7][8] |

| Suppository | > IC80 | Almost Complete | [6][7][8] |

| Transdermal (Topical) | < IC80 | > IC80 | [6][7][8] |

IC80: The concentration of an inhibitor that causes 80% inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of this compound (diclofenac) on cyclooxygenase inhibition.

In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant model for assessing the COX inhibitory activity of NSAIDs.

References

- 1. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajmc.com [ajmc.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Determination of the population pharmacokinetic parameters of sustained‐release and enteric‐coated oral formulations, and the suppository formulation of diclofenac sodium by simultaneous data fitting using NONMEM | Semantic Scholar [semanticscholar.org]

- 5. Population pharmacokinetics of oral diclofenac for acute pain in children - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. physiciansweekly.com [physiciansweekly.com]

- 8. Diclofenac | Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects | springermedicine.com [springermedicine.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Skin penetration and tissue permeation after topical administration of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

- 12. Randomized clinical comparisons of diclofenac concentration in the soft tissues and blood plasma between topical and oral applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researcher.manipal.edu [researcher.manipal.edu]

An In-depth Technical Guide to the Molecular Targets of Pridinol in Musculoskeletal Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridinol is a centrally-acting muscle relaxant utilized in the management of muscle spasms and associated pain in musculoskeletal disorders. Its therapeutic effects are primarily attributed to its action as an antagonist of muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of the molecular targets of Pridinol, with a focus on its interactions with cholinergic and other potential receptor systems relevant to musculoskeletal research. This document details quantitative binding data, experimental protocols for assessing its activity, and the signaling pathways modulated by Pridinol.

Introduction

Pridinol, a piperidinol derivative, exerts its muscle relaxant properties through a multifaceted mechanism of action, primarily centered on its anticholinergic activity. By acting as an antagonist at muscarinic acetylcholine receptors, Pridinol modulates cholinergic neurotransmission in both the central and peripheral nervous systems.[1] This antagonism is believed to reduce polysynaptic reflexes, thereby alleviating muscle spasms and interrupting the pain-spasm-pain cycle.[2] This guide delves into the specific molecular interactions of Pridinol, providing researchers with the necessary data and methodologies to further investigate its therapeutic potential.

Primary Molecular Target: Muscarinic Acetylcholine Receptors (mAChRs)

The principal molecular targets of Pridinol are the muscarinic acetylcholine receptors, a family of G protein-coupled receptors (GPCRs) comprising five subtypes (M1-M5). Pridinol acts as a non-selective antagonist at these receptors.

Binding Affinity of Pridinol for Muscarinic Receptor Subtypes

While comprehensive binding data for Pridinol across all muscarinic receptor subtypes is not extensively published, available information indicates its affinity for these receptors. A study on the thermodynamics of antagonist binding to rat heart M2 muscarinic receptors included Pridinol, confirming its interaction with this subtype.[3] Another source suggests that Pridinol exhibits affinity for M1 and M2 subtypes in the micromolar range.[4]

For a comparative context, the binding affinities of the classic non-selective muscarinic antagonist, Atropine, are presented in the table below.

| Receptor Subtype | Ligand | Ki (nM) | Species |

| M1 | Atropine | 1.27 ± 0.36 | Human |

| M2 | Atropine | 3.24 ± 1.16 | Human |

| M3 | Atropine | 2.21 ± 0.53 | Human |

| M4 | Atropine | 0.77 ± 0.43 | Human |

| M5 | Atropine | 2.84 ± 0.84 | Human |

Table 1: Binding Affinities of Atropine for Human Muscarinic Receptor Subtypes.

Signaling Pathways Modulated by Muscarinic Receptor Antagonism

The antagonism of mAChRs by Pridinol disrupts the signaling cascades initiated by acetylcholine. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and activation of protein kinase C (PKC).[5] The M2 and M4 subtypes are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5]

By blocking these receptors, Pridinol effectively inhibits these downstream signaling events.

Figure 1: Simplified signaling pathway of muscarinic receptor antagonism by Pridinol.

Potential Secondary Molecular Targets

While the primary mechanism of Pridinol is its anticholinergic activity, research into structurally similar compounds and other centrally-acting muscle relaxants suggests potential interactions with other receptor systems.

Sigma-1 (σ1) Receptors

Several centrally-acting drugs have shown affinity for sigma-1 receptors, which are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[6] These receptors are involved in modulating intracellular calcium signaling and other cellular functions. While there is no direct quantitative data for Pridinol's binding to sigma-1 receptors, this remains an area for further investigation.

NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for excitatory neurotransmission in the central nervous system. Some compounds with central nervous system activity have been shown to interact with NMDA receptors.[7] Currently, there is no direct evidence to suggest that Pridinol is a significant antagonist of NMDA receptors.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the molecular targets of Pridinol.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is designed to determine the binding affinity (Ki) of Pridinol for muscarinic receptor subtypes using a competitive binding assay with a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

Pridinol hydrochloride.

-

Atropine as a positive control.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Prepare serial dilutions of Pridinol and atropine in assay buffer.

-

In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand ([3H]-NMS) at a concentration close to its Kd, and either buffer (for total binding), a saturating concentration of atropine (for non-specific binding), or the desired concentration of Pridinol.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of Pridinol by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of Pridinol to antagonize agonist-induced calcium mobilization in cells expressing Gq/11-coupled muscarinic receptors (M1, M3, M5).

Materials:

-

CHO-K1 or HEK293 cells stably expressing a specific human muscarinic receptor subtype (M1, M3, or M5).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist (e.g., carbachol).

-

Pridinol hydrochloride.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Procedure:

-

Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer.

-

Prepare serial dilutions of Pridinol.

-

Add the Pridinol dilutions to the cells and incubate for a specified period.

-

Using a fluorescence plate reader equipped with an automated liquid handling system, add a concentration of carbachol that elicits a submaximal response (EC80).

-

Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium concentration.

-

Generate dose-response curves for Pridinol's inhibition of the agonist-induced calcium response and calculate the IC50 value.

Figure 3: Workflow for a calcium mobilization assay.

Conclusion

Pridinol's primary molecular targets in musculoskeletal research are the muscarinic acetylcholine receptors, where it acts as a non-selective antagonist. This action underpins its therapeutic effect as a muscle relaxant. While interactions with other receptors like sigma-1 and NMDA receptors are plausible areas for future research, current evidence strongly points to mAChR antagonism as the core mechanism. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the detailed pharmacology of Pridinol and explore its potential in developing novel therapies for musculoskeletal disorders. Further studies are warranted to obtain a complete binding profile of Pridinol across all muscarinic receptor subtypes and to investigate its potential off-target effects.

References

- 1. hzdr.de [hzdr.de]

- 2. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. html.rhhz.net [html.rhhz.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different muscarinic receptor subtypes mediating the phasic activity and basal tone of pig isolated intravesical ureter - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Frontiers for Diclofenac/Pridinol: A Technical Guide for Researchers

For Immediate Release

This technical guide explores the untapped therapeutic potential of the synergistic combination of Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), and Pridinol, a centrally acting muscle relaxant. While this combination is well-established for the management of musculoskeletal pain and inflammation accompanied by muscle spasms, emerging research into the individual components suggests novel applications in oncology, neurodegenerative disease, and infectious diseases. This document provides a comprehensive overview of the mechanistic rationale, detailed experimental protocols, and quantitative data to empower researchers and drug development professionals to investigate these promising new avenues.

Core Mechanisms of Action: A Synergistic Approach

The established efficacy of the Diclofenac/Pridinol combination stems from their complementary mechanisms of action. Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][2][3][4] Beyond COX inhibition, Diclofenac has been shown to modulate various other signaling pathways, including the inhibition of lipoxygenase enzymes, activation of the nitric oxide-cGMP pathway, and interference with ion channel function, all of which contribute to its analgesic properties.[1][5][6]

Pridinol acts as a centrally acting muscle relaxant with anticholinergic properties.[7][8] It functions by blocking muscarinic acetylcholine receptors in the central and peripheral nervous system, leading to a reduction in muscle spasms and stiffness.[7][8][9] This central muscle relaxant effect complements the peripheral anti-inflammatory action of Diclofenac, effectively breaking the pain-spasm-pain cycle.[10]

The synergistic interaction of these two compounds allows for enhanced pain relief and functional improvement compared to monotherapy, as has been demonstrated in clinical studies with similar combinations.[8]

Established Clinical Efficacy in Musculoskeletal Disorders

Clinical studies have consistently demonstrated the efficacy and tolerability of the Diclofenac/Pridinol combination in treating conditions such as cervical brachialgia, low back pain, and other musculoskeletal disorders associated with muscle contracture.[4][11]

| Study/Combination | Indication | Key Efficacy Outcomes | Reference |

| Diclofenac/Pridinol | Cervical Brachialgia | 74% of patients showed a good to excellent response in controlling pain and improving functionality. | [4] |

| Injectable Diclofenac/Pridinol | Acute Cervical-Dorsolumbalgia | Significant reduction in pain scores (from 7.06 ± 1.79 at baseline to 2.22 ± 1.87 post-treatment). | [11] |

| Diclofenac/Thiocolchicoside (IM) | Acute Low Back Pain | Significantly greater mean pain reduction at 3 hours compared to Diclofenac alone (41.52 mm vs. 28.13 mm on a 100 mm VAS). | [8] |

| Chlorzoxazone/Ibuprofen | Acute Low Back Pain | Superior improvement in VAS scores and Summed Pain Intensity Difference (SPID) at 3 and 7 days compared to Ibuprofen alone. | [7][9] |

Proposed Novel Applications: A New Research Horizon

The expanding understanding of Diclofenac's pharmacological profile opens up exciting possibilities for repurposing the Diclofenac/Pridinol combination in new therapeutic areas.[5][12] The anti-inflammatory and immunomodulatory effects of Diclofenac, combined with the potential neuromodulatory effects of Pridinol, provide a strong rationale for investigating this combination in the following novel applications.

Adjuvant Therapy in Oncology

Rationale: Diclofenac has demonstrated potential anti-cancer effects through various mechanisms, including inhibition of angiogenesis, induction of apoptosis, and modulation of the tumor microenvironment.[12] The combination with Pridinol could offer a dual benefit by managing cancer-related pain and muscle spasms, which are common debilitating symptoms, while potentially contributing to the anti-tumor effect.

Neuroprotective Strategies in Neurodegenerative Diseases

Rationale: Chronic inflammation is a key pathological feature of many neurodegenerative diseases. Diclofenac has shown neuroprotective properties in preclinical models by reducing neuroinflammation.[5] Pridinol's central action could potentially modulate neurotransmitter systems and offer symptomatic relief for muscle rigidity and spasms associated with conditions like Parkinson's disease. The combination could therefore offer both disease-modifying and symptomatic benefits.

Anti-Infective and Biofilm-Disrupting Formulations

Rationale: Recent in vitro studies have revealed that Diclofenac possesses antibacterial and antifungal properties, including the ability to inhibit biofilm formation.[5] The combination with Pridinol could be explored for topical formulations to treat localized infections with an inflammatory component, potentially enhancing the anti-infective action and providing pain relief.

Experimental Protocols for Preclinical Investigation

The following are detailed methodologies for key experiments to investigate the novel applications of the Diclofenac/Pridinol combination.

In Vitro Anti-Cancer Activity

Objective: To assess the cytotoxic and anti-proliferative effects of Diclofenac, Pridinol, and their combination on cancer cell lines.

Methodology:

-

Cell Culture: Culture relevant human cancer cell lines (e.g., colorectal, breast, glioblastoma) in appropriate media.

-

Drug Preparation: Prepare stock solutions of Diclofenac sodium and Pridinol mesylate in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture media.

-

Cell Viability Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Diclofenac, Pridinol, and their combination for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) for each treatment. Analyze the combination data using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.

In Vivo Model of Inflammatory Pain

Objective: To evaluate the synergistic analgesic and anti-inflammatory effects of the Diclofenac/Pridinol combination in an animal model.

Methodology:

-

Animals: Use male Wistar rats (180-220 g).

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Drug Administration: Administer Diclofenac, Pridinol, or their combination orally or intraperitoneally 30 minutes before the carrageenan injection.

-

Assessment of Nociception (Formalin Test):

-

Inject 50 µL of 2.5% formalin solution into the dorsal surface of the hind paw.

-

Record the time spent licking or biting the injected paw during the early phase (0-5 min) and the late phase (15-30 min).

-

-

Assessment of Edema (Pawing Measurement):

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

-

Data Analysis: Compare the paw licking/biting time and paw volume between the different treatment groups and the control group. Use isobolographic analysis to determine the nature of the interaction between Diclofenac and Pridinol.[10]

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

Caption: Core mechanisms of Diclofenac and Pridinol and their synergistic effect.

Caption: Experimental workflow for in vitro anti-cancer activity assessment.

Conclusion and Future Directions

The combination of Diclofenac and Pridinol holds significant promise beyond its current indications. The preclinical data on the individual components strongly suggest that this synergistic pairing could be effectively repurposed for adjuvant cancer therapy, neuroprotection, and as a novel anti-infective agent. Further rigorous preclinical and clinical investigations are warranted to validate these novel applications and to fully elucidate the underlying molecular mechanisms of their synergistic action. This technical guide provides a foundational framework to stimulate and guide such research endeavors, ultimately aiming to translate these promising findings into new therapeutic options for patients.

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Fixed-Dose Combination of NSAIDs and Spasmolytic Agents in the Treatment of Different Types of Pain—A Practical Review | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Expanding Horizons: Opportunities for Diclofenac Beyond Traditional Use—A Review [mdpi.com]

- 6. Insights into the effects of diclofenac and other non-steroidal anti-inflammatory agents on ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety of Combination of NSAIDs and Muscle Relaxants in the Management of Acute Low Back Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synergistic interaction between diclofenac and pyrilamine on nociception, inflammation, and gastric damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Tomanil's Impact on Prostaglandin Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomanil, a brand name for the non-steroidal anti-inflammatory drug (NSAID) diclofenac, exerts its therapeutic effects primarily through the modulation of the prostaglandin synthesis pathway.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound's active ingredient, diclofenac, focusing on its interaction with cyclooxygenase (COX) enzymes. This document summarizes key quantitative data on enzyme inhibition, details common experimental protocols for assessing its activity, and provides visual representations of the biochemical pathways involved.

Introduction: this compound and its Active Component

This compound is a widely used medication for the management of pain and inflammation associated with various conditions, including rheumatic diseases.[1] The primary active ingredient in this compound is diclofenac, a potent NSAID.[1][2] Some formulations may include additional active ingredients, such as the muscle relaxant pridinol in this compound Flex or paracetamol and nimesulide in Tromanil Plus.[4][5] This guide will focus on the core mechanism of diclofenac's impact on prostaglandin synthesis.

The anti-inflammatory, analgesic, and antipyretic properties of diclofenac are attributed to its inhibition of prostaglandin synthesis.[1][6][7] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[8]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The synthesis of prostaglandins is initiated from arachidonic acid, which is released from the cell membrane. The key enzymes in this pathway are the cyclooxygenases, COX-1 and COX-2.[9][10]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli such as cytokines and growth factors. It is the primary source of prostaglandins at sites of inflammation.[9][10]

Diclofenac exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to other prostaglandins like PGE2.[1][3][6] While some research suggests diclofenac is a relatively equipotent inhibitor of both isoforms, other studies indicate a slight preference for COX-2.[1][3]

Quantitative Data: In Vitro Inhibition of COX-1 and COX-2 by Diclofenac

The inhibitory potency of diclofenac on COX-1 and COX-2 has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following tables summarize IC50 values for diclofenac from several key studies.

| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Human Articular Chondrocytes | 0.611 | 0.63 | [1] |

| Human Peripheral Monocytes | 0.076 | 0.026 | [2] |

| Human Whole Blood Assay | - | - | [9] |

| Ovine COX-1 and Human COX-2 | 0.06 | 0.40 | [11] |

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of diclofenac's impact on prostaglandin synthesis.

COX Inhibition Assay in Human Peripheral Monocytes

Objective: To determine the IC50 values of diclofenac for COX-1 and COX-2 in human peripheral monocytes.

Methodology:

-

Monocyte Isolation: Peripheral blood mononuclear cells are isolated from healthy volunteers by density gradient centrifugation. Monocytes are then purified by adherence.

-

COX-1 and COX-2 Expression:

-

Inhibition Assay:

-

Unstimulated (COX-1) and LPS-stimulated (COX-2) monocytes are incubated with various concentrations of diclofenac.

-

The production of prostaglandin E2 (PGE2) is initiated by the addition of arachidonic acid.

-

-

PGE2 Quantification: The concentration of PGE2 in the cell supernatant is measured using a specific enzyme immunoassay (EIA).

-

IC50 Calculation: The IC50 values are calculated from the dose-response curves of PGE2 inhibition.

Prostaglandin E2 Quantification by Enzyme Immunoassay (EIA)

Objective: To quantify the concentration of PGE2 in biological samples (e.g., cell culture supernatants).

Methodology:

-

Principle: This is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a monoclonal antibody.[10][12]

-

Procedure:

-

Samples and standards containing known concentrations of PGE2 are added to microplate wells coated with a goat anti-mouse antibody.

-

A mouse monoclonal antibody specific for PGE2 and HRP-labeled PGE2 are then added to the wells.

-

The plate is incubated to allow for competitive binding.

-

The wells are washed to remove unbound reagents.

-

A substrate solution is added, which develops a color in proportion to the amount of HRP-labeled PGE2 bound.

-

The reaction is stopped, and the absorbance is read at 450 nm.

-

-

Data Analysis: The concentration of PGE2 in the samples is determined by comparing their absorbance to the standard curve. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the prostaglandin synthesis pathway and a typical experimental workflow for assessing COX inhibition.

Caption: Prostaglandin Synthesis Pathway and Inhibition by this compound (Diclofenac).

Caption: Experimental Workflow for Determining COX Inhibition by Diclofenac.

Conclusion

This compound, through its active ingredient diclofenac, effectively reduces pain and inflammation by inhibiting the COX-1 and COX-2 enzymes, which are critical for prostaglandin synthesis. The quantitative data demonstrate its potent inhibitory activity. The detailed experimental protocols provide a framework for the continued study and development of NSAIDs. Understanding the specific interactions within the prostaglandin synthesis pathway is essential for optimizing the therapeutic use of this compound and for the development of future anti-inflammatory agents with improved efficacy and safety profiles.

References

- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. "DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacoki" by Hind A. Satar, Emad Yousif et al. [mjpms.uomus.edu.iq]

- 8. Prostaglandin synthesis pathway [pfocr.wikipathways.org]

- 9. researchgate.net [researchgate.net]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.rndsystems.com [resources.rndsystems.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Tomanil (Diclofenac and Pridinol Formulation)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tomanil is a pharmaceutical product line that often contains the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[1][2] A common combination formulation, this compound Flex, includes Diclofenac, for its analgesic and anti-inflammatory properties, and Pridinol, a centrally acting muscle relaxant.[3] The synergistic action of these two active pharmaceutical ingredients (APIs) is effective in treating conditions involving pain and muscle spasms.[3]

To ensure the quality, safety, and efficacy of such combination products, a robust and reliable analytical method is required for the simultaneous quantification of both Diclofenac and Pridinol in the final dosage form. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used in pharmaceutical analysis for its precision, sensitivity, and specificity.[4][5]

This application note details a validated, stability-indicating reversed-phase HPLC (RP-HPLC) method for the concurrent determination of Diclofenac and Pridinol in a solid dosage form. The method is suitable for routine quality control, content uniformity testing, and stability studies.[6][7]

Principle of the Method